![molecular formula C10H12N2OS2 B12524500 [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid is an organic compound with a complex structure
Preparation Methods
The synthesis of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves several steps. One common method includes the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at high temperatures . This process yields the desired compound through a series of reactions that involve the formation of intermediate products.
Chemical Reactions Analysis
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic properties. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid can be compared with similar compounds such as 2-hydroxy-5-methylacetophenone and 2-hydroxy-5-methoxyphenylphosphonic acid. These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C10H12N2OS2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid |
InChI |
InChI=1S/C10H12N2OS2/c1-6-3-4-9(13)8(5-6)7(2)11-12-10(14)15/h3-5,13H,1-2H3,(H2,12,14,15)/b11-7+ |
InChI Key |
HHPKSGIHRCRSBB-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C(=N/NC(=S)S)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=NNC(=S)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


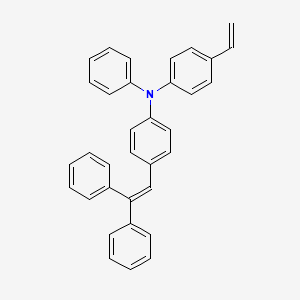
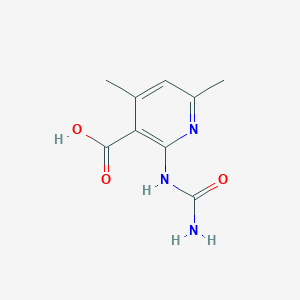
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
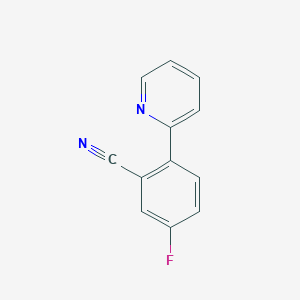
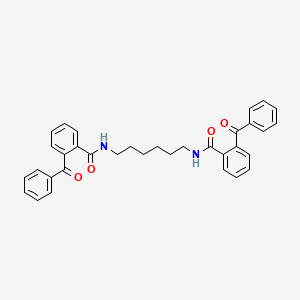

![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
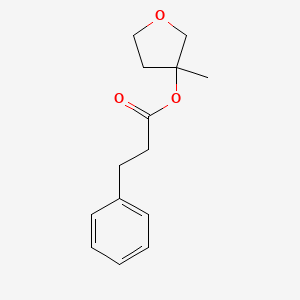
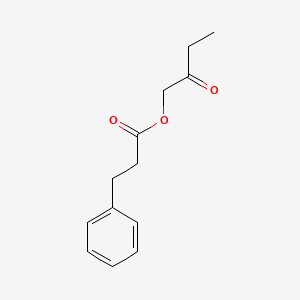

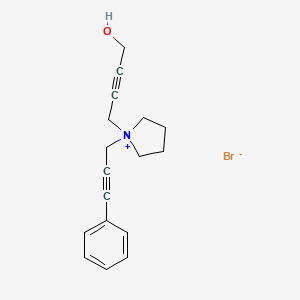
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

